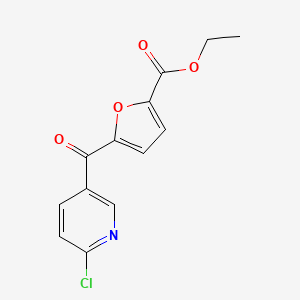

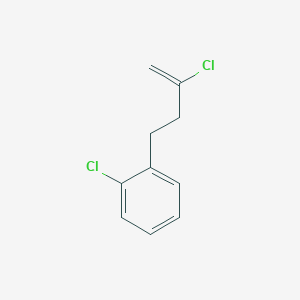

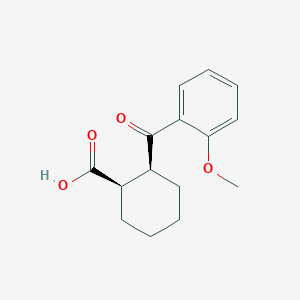

![molecular formula C23H33NO5 B1368637 Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate CAS No. 898762-66-8](/img/structure/B1368637.png)

Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Dioxa-8-azaspiro[4.5]decane is a compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.18 g/mol . It is also known by other names such as 4-Piperidone ethylene ketal, 4-Piperidone ethylene acetal, and 4-Piperidinone ethyl ketal .

Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It was also used in the synthesis of 1-oxa-8-azaspiro decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives .Molecular Structure Analysis

The InChI of 1,4-Dioxa-8-azaspiro[4.5]decane is InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 . The Canonical SMILES is C1CNCCC12OCCO2 .Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

- Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate has been involved in the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which were evaluated for their dopamine agonist activity. These compounds did not exhibit central nervous system activity, but one analogue showed potent dopamine agonist activity in a specific assay (Brubaker & Colley, 1986).

Three-Component Condensation Reactions

- This compound plays a role in three-component condensation reactions, producing substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, which are of interest in medicinal chemistry (Sabitov et al., 2020).

Ozonolysis Reactions

- In ozonolysis reactions, ethyl vinyl ether in the presence of O-methylated oxime of cyclohexanone yielded N-methoxy-1,2-dioxa-4-azaspiro[4.5]decane, demonstrating its utility in creating complex organic compounds (Griesbaum et al., 1998).

Mass Spectrometric Study

- Mass spectrometry has been used to analyze 1,4-dioxa-8-azaspiro[4.5]decane, showing distinct fragment peaks and providing insights into the structure and formation mechanisms of various fragments (Solomons, 1982).

Growth-Regulating Activity

- A compound derived from 6,9-dimethyl-1,4-dioxa-8-azaspiro[4,5]decane exhibited growth-regulating activity, highlighting its potential in agricultural or biological applications (Sharifkanov et al., 2001).

Nonlinear Optical Material Research

- 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been identified as a potential organic material for nonlinear optical devices, emphasizing its relevance in materials science and photonics (Kagawa et al., 1994).

Antimicrobial Activity

- Novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one, incorporating 1,4-dioxa-8-azaspiro[4.5]decane, have been synthesized and evaluated for antimicrobial activity against various bacteria (Singh et al., 2021).

Safety And Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Orientations Futures

1-oxa-8-azaspiro decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives exhibited nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors . These findings suggest that these compounds could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors .

Propriétés

IUPAC Name |

ethyl 7-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO5/c1-2-27-22(26)10-5-3-4-9-21(25)20-8-6-7-19(17-20)18-24-13-11-23(12-14-24)28-15-16-29-23/h6-8,17H,2-5,9-16,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWISXONBLNQSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643347 |

Source

|

| Record name | Ethyl 7-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate | |

CAS RN |

898762-66-8 |

Source

|

| Record name | Benzeneheptanoic acid, 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-ζ-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)

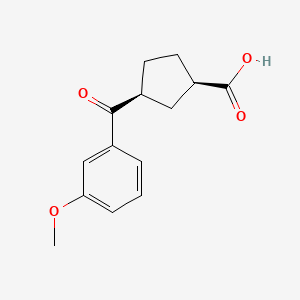

![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)

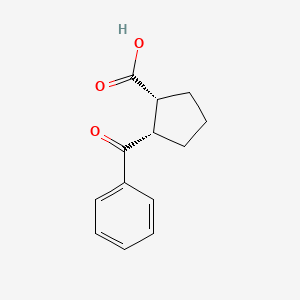

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)

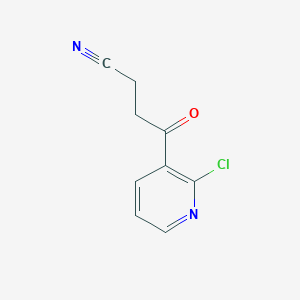

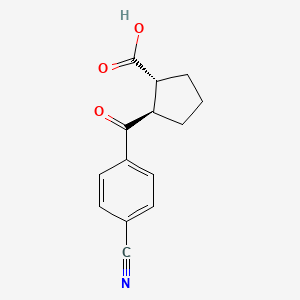

![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)